Azido-PEG1-Amine

Übersicht

Beschreibung

Azido-PEG1-Amine is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is widely used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azido-PEG1-Amine can be synthesized through a series of chemical reactions involving the introduction of an azide group to a polyethylene glycol backbone. The typical synthetic route involves the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

2.1. Click Chemistry Reactions

The primary chemical reactions involving Azido-PEG1-Amine are based on click chemistry principles, which are characterized by their high efficiency and specificity. The two notable reactions are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) : This reaction involves the reaction of the azide group with an alkyne in the presence of a copper catalyst, leading to the formation of a 1,2,3-triazole linkage. This reaction is favored for its mild conditions and high yields.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction occurs without the need for a catalyst and is particularly useful in biological systems where copper may be detrimental. It typically involves strained alkynes like dibenzocyclooctyne (DBCO) reacting with the azide group.

2.2.1 CuAAc Mechanism

The CuAAc mechanism can be summarized as follows:

-

Formation of a copper-acetylide intermediate from the alkyne.

-

Nucleophilic attack of the azide on the copper-acetylide complex.

-

Rearrangement to form a stable triazole product.

2.2.2 SPAAC Mechanism

The SPAAC mechanism involves:

-

The strained alkyne undergoing a cycloaddition with the azide.

-

Formation of a triazole without requiring copper or other catalysts, making it suitable for in vivo applications.

Stability and Reactivity Studies

Studies indicate that this compound demonstrates excellent stability under physiological conditions while retaining high reactivity towards amines and alkynes . This stability is crucial for maintaining functionality during biological applications.

Reaction Yields and Conditions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| CuAAc | 85-95 | Mild conditions, Cu(I) catalyst |

| SPAAC | 70-90 | No catalyst required |

Characterization Techniques Used

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm functional group incorporation |

| Mass Spectrometry | Validate molecular weight |

| Infrared Spectroscopy | Identify functional groups |

Wissenschaftliche Forschungsanwendungen

Bioconjugation Applications

Overview

Azido-PEG1-Amine serves as a heterobifunctional linker in bioconjugation reactions. Its amino group reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls, while the azide group participates in click chemistry reactions with alkynes. This dual reactivity makes it an essential tool for labeling biomolecules and creating stable conjugates.

Case Study: Protein Labeling

In a study involving protein labeling, this compound was used to attach fluorescent probes to antibodies. The conjugation allowed for enhanced visualization of target proteins in cellular assays, demonstrating the compound's utility in immunofluorescence applications.

Drug Delivery Systems

Overview

The hydrophilic nature of this compound improves the solubility of therapeutic agents in aqueous environments, making it suitable for drug delivery systems. The azide functionality enables post-synthesis modifications through click chemistry, allowing for targeted delivery.

Case Study: Targeted Drug Delivery

Research has shown that nanoparticles functionalized with this compound can achieve enhanced stability and targeted drug delivery capabilities. For instance, azide-functionalized gold nanoparticles demonstrated superior colloidal stability and effective targeting of cancer cells when conjugated with specific ligands .

Diagnostic Applications

Overview

The use of this compound in diagnostics primarily revolves around its ability to facilitate the detection of biomarkers through bioconjugation strategies. Its azide group allows for the attachment of various detection agents via click chemistry.

Case Study: Biomarker Detection

In a diagnostic study, this compound was employed to functionalize magnetic nanoparticles for the detection of specific cancer biomarkers. The resulting conjugates exhibited high sensitivity and specificity, showcasing the potential for early disease diagnosis .

Wirkmechanismus

Azido-PEG1-Amine exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect various molecules. This property makes it an essential tool in the synthesis of complex molecular structures, including PROTACs, which target specific proteins for degradation through the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

- Azido-PEG2-Amine

- Azido-PEG4-Amine

- Azido-PEG10-Amine

Comparison: Azido-PEG1-Amine is unique due to its shorter polyethylene glycol chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts. The shorter chain length allows for more precise control over the spatial arrangement of linked molecules, making it particularly useful in applications requiring high specificity .

Biologische Aktivität

Azido-PEG1-Amine is a polyethylene glycol (PEG)-based compound that serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its unique structure allows it to participate in bioorthogonal reactions, facilitating the targeted degradation of proteins within cells. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

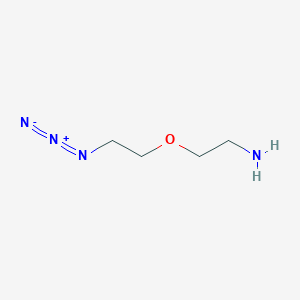

- Molecular Formula : C₄H₁₀N₄O

- Molecular Weight : 130.15 g/mol

- CAS Number : 464190-91-8

- Structure : Contains an azide functional group, enabling its use in click chemistry reactions.

This compound acts primarily as a linker in the design of PROTACs, which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. The azide group allows for selective conjugation with alkyne-containing molecules through:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

These reactions enable the precise assembly of complex molecular architectures essential for targeted protein degradation.

1. PROTAC Development

This compound is integral in synthesizing various PROTACs aimed at degrading specific proteins implicated in diseases such as cancer. By linking ligands that bind to E3 ligases and target proteins, researchers can develop therapeutics that selectively eliminate disease-causing proteins.

2. Case Studies

Several studies have highlighted the efficacy of PROTACs synthesized using this compound:

- Study on Cancer Cell Lines : A study demonstrated that PROTACs incorporating this compound exhibited significant cytotoxicity against various cancer cell lines by effectively degrading target oncoproteins, leading to reduced cell viability .

- Mechanistic Insights : Research indicated that the incorporation of this compound into PROTACs enhanced their stability and cellular uptake, thereby improving their overall therapeutic potential .

Research Findings

Eigenschaften

IUPAC Name |

2-(2-azidoethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQVRHWKIDNQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.